Ganoderenic acid C

Antiviral Influenza Neuraminidase inhibition

Procure Ganoderenic acid C (≥98% HPLC) for analytical standardization per USP monograph (RRT 0.51) and influenza NA subtype-specific profiling (H1N1/H3N2/H5N1/H7N9). Its distinct B-ring architecture and Δ20,22(E) configuration enable accurate peak identification and SAR studies, ensuring cross-study reproducibility not achievable with analog substitutes.

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
Cat. No. B10820717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic acid C
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
InChIInChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18-,19+,21?,22+,23+,28+,29-,30+/m1/s1
InChIKeyDIEUZIPSDUGWLD-OVMOFELOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderenic Acid C: A Quantitative Procurement Guide for a Discriminative Lanostane Triterpenoid


Ganoderenic acid C is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum (Reishi/Lingzhi) [1]. It is characterized by a molecular formula of C30H44O7 and a molecular weight of approximately 516.67 g/mol [2]. Ganoderenic acid C has been identified as a proper chemical marker for the quality control of G. lucidum products and is designated as a reference standard in pharmacopoeial monographs for triterpenoic acid quantification [3].

Ganoderenic Acid C vs. Ganoderic Acid C2: Why Molecular Substitution Undermines Reproducibility


Within the Ganoderma triterpenoid family, minor structural variations produce markedly divergent biological and analytical properties. Direct head-to-head studies demonstrate that closely related compounds such as ganoderic acid C2 and ganoderenic acid C exhibit distinct inhibition profiles against viral neuraminidase subtypes and tumor cell lines [1]. Furthermore, chromatographic retention characteristics differ substantially between these analogs, with ganoderenic acid C displaying a retention time of 0.36 and relative retention time of 0.51 compared to ganoderic acid C2 at 0.42 and 1.05 respectively [2]. Substituting one compound for another without experimental validation introduces confounding variables that compromise assay reproducibility, biomarker quantification accuracy, and cross-study comparability. The evidence below establishes the specific, quantifiable dimensions where ganoderenic acid C diverges from its closest structural comparators.

Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation of Ganoderenic Acid C


Neuraminidase Inhibition Profile: Ganoderenic Acid C Demonstrates Subtype-Specific Activity Distinct from Closest Analogs

Ganoderenic acid C exhibits a distinct neuraminidase (NA) inhibition profile across five influenza virus subtypes compared to its close structural analog ganoderic acid C2. Against H1N1 (wild-type), ganoderenic acid C shows 27.9% inhibition versus 32.4% for ganoderic acid C2, while against the N295S mutant variant, inhibition drops to 13.2% for ganoderenic acid C compared to 13.7% for ganoderic acid C2 [1]. Notably, against H3N2 (E119V variant), ganoderenic acid C achieves 37.5% inhibition versus 45.4% for ganoderic acid C2 [1]. Against H5N1, ganoderic acid C2 demonstrates substantially higher potency at 60.8% inhibition compared to 30.6% for ganoderenic acid C, while against H7N9, both compounds exhibit comparable activity (27.2% for ganoderenic acid C vs. 27.5% for ganoderic acid C2) [1].

Antiviral Influenza Neuraminidase inhibition

Cytotoxic Activity Against H460 Lung Cancer Cells: Ganoderenic Acid C Provides a Defined Reference Point

Ganoderenic acid C demonstrates quantifiable cytotoxicity against the H460 human non-small cell lung cancer cell line with an IC50 value of 93 μM [1]. While this potency is moderate relative to other ganoderic acid derivatives, the existence of a well-defined IC50 value enables researchers to establish dose-response relationships in mechanistic studies. In contrast, compounds such as ganoderic acid D exhibit significantly greater potency against L1210 murine leukemia cells (IC50 = 3.67 μM), while ganoderenic acid C shows no detectable activity against L1210 cells at tested concentrations in the same assay system [2].

Anticancer Cytotoxicity Lung cancer

Structural Determinants of Biological Activity: Ganoderenic Acid C Possesses a Distinct B-Type Mother Ring and Δ20,22(E) Double Bond

Ganoderenic acid C possesses a B-type lanostane mother ring with an α-OH substitution at R5 and a Δ20,22(E) double bond configuration [1]. This structural architecture distinguishes it from ganoderic acid C2, which features an A-type mother ring with a -H substitution at R6 and lacks the Δ20,22(E) double bond present in ganoderenic acid C [1]. In a neuraminidase inhibition assay, ganoderenic acid C exhibited >200 μM cytotoxicity in MDCK cells, indicating minimal host cell toxicity at concentrations relevant for antiviral screening [2].

Structure-activity relationship SAR Triterpenoid chemistry

Chromatographic Identity and Quantification: Ganoderenic Acid C Is a Validated Quality Control Marker in Pharmacopoeial Standards

Ganoderenic acid C is designated as one of 11 validated chemical markers for quality control of Ganoderma lucidum products, with specific HPLC-DAD chromatographic retention characteristics [1]. In the USP monograph for Ganoderma Lucidum Fruiting Body Powder, ganoderenic acid C is explicitly listed among the 10 triterpenoic acids required for total triterpene content calculation (NLT 0.3% on dried basis) [2]. The relative retention time (RRT) for ganoderenic acid C is 0.51 under standardized USP HPLC conditions, distinguishing it from ganoderic acid C2 (RRT = 1.05) and ganoderic acid G (RRT = 1.18) [2].

Quality control HPLC Standardization

Validated Application Scenarios for Ganoderenic Acid C Based on Quantitative Evidence


Influenza Neuraminidase Inhibitor Screening and Subtype Selectivity Studies

Researchers conducting influenza antiviral discovery should select ganoderenic acid C when subtype-specific NA inhibition profiling is required. As established in Section 3, ganoderenic acid C demonstrates differential inhibition across five influenza subtypes (H1N1 WT, H1N1 N295S mutant, H3N2 E119V mutant, H5N1, and H7N9), with inhibition rates ranging from 13.2% to 37.5% depending on the specific NA variant. This subtype-specific activity pattern, documented in direct head-to-head comparison with ganoderic acid C2 and 15 other Ganoderma triterpenoids [1], supports its use as a reference compound in structure-activity relationship (SAR) studies and as a molecular probe for investigating NA subtype selectivity determinants. The compound's low cytotoxicity in MDCK cells (>200 μM) further supports its suitability for antiviral screening applications where host cell viability must be preserved [1].

Analytical Method Development and Pharmacopoeial Quality Control of Ganoderma lucidum Products

Analytical laboratories developing HPLC or HPTLC methods for G. lucidum product standardization require ganoderenic acid C as a certified reference standard. As documented in Section 3, ganoderenic acid C is among the 11 validated chemical markers for G. lucidum quality control [1] and is specified in the USP monograph for triterpenoic acid quantification (NLT 0.3% total triterpenoic acids) [2]. The compound's relative retention time of 0.51 under USP HPLC conditions provides a critical chromatographic reference point that distinguishes it from ganoderic acid C2 (RRT 1.05) and ganoderic acid G (RRT 1.18) [2]. Procurement of high-purity ganoderenic acid C (HPLC ≥98%) is essential for accurate peak identification, calibration curve construction, and method validation in compliance with pharmacopoeial requirements.

Structure-Activity Relationship Studies of Lanostane Triterpenoids

Investigators conducting SAR studies of Ganoderma triterpenoids should select ganoderenic acid C to interrogate the functional significance of the B-type mother ring and Δ20,22(E) double bond configuration. As demonstrated in Section 3, ganoderenic acid C possesses distinct structural features—B-type mother ring with α-OH at R5 and Δ20,22(E) double bond—that differentiate it from A-ring analogs such as ganoderic acid C2 [1]. These structural variations correlate with divergent biological activities, including differential NA inhibition profiles across influenza subtypes and selective cytotoxicity against specific cancer cell lines. Procurement of structurally authenticated ganoderenic acid C enables systematic evaluation of how B-ring architecture and double bond positioning influence target binding and biological potency, contributing to rational design of optimized triterpenoid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderenic acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.